molecular formula C7H10F2O B2739012 4,4-Difluoro-2-methylcyclohexan-1-one CAS No. 2241128-23-2

4,4-Difluoro-2-methylcyclohexan-1-one

Cat. No.: B2739012
CAS No.: 2241128-23-2
M. Wt: 148.153
InChI Key: BMSJJVQSFXKMLX-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methylcyclohexan-1-one: is an organic compound with the molecular formula C7H10F2O It is a cyclohexanone derivative, characterized by the presence of two fluorine atoms at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-methylcyclohexan-1-one typically involves the fluorination of 2-methylcyclohexanone. One common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 4,4-difluoro-2-methylcyclohexanone carboxylic acid.

    Reduction: Formation of 4,4-difluoro-2-methylcyclohexanol.

    Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4,4-Difluoro-2-methylcyclohexan-1-one is used as a building block in organic synthesis

Biology: In biological research, fluorinated compounds like this compound are studied for their potential as enzyme inhibitors or probes for studying enzyme mechanisms.

Medicine: The compound’s fluorinated structure makes it a candidate for drug development, as fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-methylcyclohexan-1-one depends on its specific application. In enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    4,4-Difluorocyclohexanone: Similar structure but lacks the methyl group at the 2-position.

    1,1-Difluoro-2-methylcyclohexane: Similar structure but lacks the ketone group.

Uniqueness: 4,4-Difluoro-2-methylcyclohexan-1-one is unique due to the presence of both fluorine atoms and a methyl group, which can influence its reactivity and interactions with biological targets. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4,4-difluoro-2-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c1-5-4-7(8,9)3-2-6(5)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSJJVQSFXKMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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